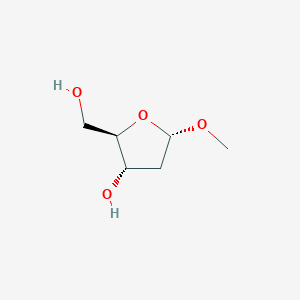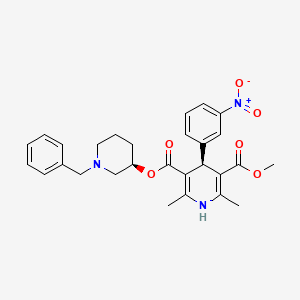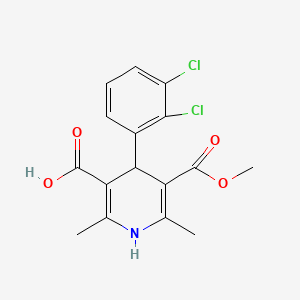
2-Desoxi-α-D-ribofuranósido de metilo
Descripción general
Descripción
Methyl-2-deoxy-alpha-D-ribofuranoside, also known as Methyl-2-deoxy-alpha-D-ribofuranoside, is a useful research compound. Its molecular formula is C6H12O4 and its molecular weight is 148.16. The purity is usually > 95%.
BenchChem offers high-quality Methyl-2-deoxy-alpha-D-ribofuranoside suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl-2-deoxy-alpha-D-ribofuranoside including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Análisis estructural y preferencias conformacionales
“2-Desoxi-α-D-ribofuranósido de metilo” ha sido estudiado en términos de sus preferencias conformacionales. Se sintetizó y estudió una serie de β-D-ribofuranósidos y ribonucleósidos fusionados con un anillo de 2,3-O-isopropilideno {svg_1}. Las conformaciones E0-like y E4-like adoptadas por estos furanósidos se identifican en base a los espectros de RMN 1H, cálculos DFT y análisis de rayos X {svg_2}.
Análisis de espectros vibracionales
Se ha realizado un análisis exhaustivo de los espectros vibracionales de “this compound” {svg_3}. Este análisis empleó una combinación de dispersión inelástica de neutrones, espectroscopía Raman e infrarroja, lo que permitió la observación de todos los modos independientemente de las reglas de selección {svg_4}.
Función en los ribonucleósidos
Los ribonucleósidos, que quizás sean los representantes más conocidos de este grupo de compuestos, desempeñan funciones esenciales en los organismos vivos. Están involucrados en el metabolismo intermedio, la señalización celular y la biosíntesis de macromoléculas {svg_5}.
Agentes anticancerígenos, antibacterianos y antivirales
Los ribonucleósidos y sus derivados se exploran profundamente en medicina como agentes anticancerígenos, antibacterianos y antivirales {svg_6}. Por ejemplo, Molnupiravir, un ribonucleósido con actividad comprobada contra una serie de virus ARN, actualmente se está probando contra el SARS-CoV-2 {svg_7}.
Función en los antibióticos aminoglucósido-aminociclitol
Algunos antibióticos aminoglucósido-aminociclitol, concretamente ribostamicina, butirosina B, neomicina y paromomicina contienen un anillo O-β-D-ribofuranósido en su estructura {svg_8}. Se ha sugerido que la presencia del anillo ribofuranosa en estos antibióticos puede mejorar la selectividad del ribosoma bacteriano {svg_9}.
Inhibición de la producción de NO y TNF-α inducida por LPS
El bencil β-D-ribofuranósido se aisló de Euphorbia humifusa Willd y se demostró su capacidad para inhibir la producción de NO y TNF-α inducida por LPS en células RAW 264.7 {svg_10}.
Función en la ADP-ribosilación
La ADP-ribosilación, las modificaciones postraduccionales de proteínas involucradas en muchos procesos celulares, se basa en la creación de un enlace O-glucosídico entre D-ribosa y L-serina o L-treonina {svg_11}.
Productos intermedios en síntesis
Los β-D-ribofuranósidos simples se utilizan a menudo como productos intermedios en las síntesis de derivados de ribosa más sofisticados {svg_12}.
Propiedades
IUPAC Name |
(2R,3S,5S)-2-(hydroxymethyl)-5-methoxyoxolan-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O4/c1-9-6-2-4(8)5(3-7)10-6/h4-8H,2-3H2,1H3/t4-,5+,6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVGJZDFWPSOTHM-JKUQZMGJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CC(C(O1)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@@H]1C[C@@H]([C@H](O1)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801267437 | |
| Record name | Methyl 2-deoxy-α-D-erythro-pentofuranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801267437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51255-17-5 | |
| Record name | Methyl 2-deoxy-α-D-erythro-pentofuranoside | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51255-17-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 2-deoxy-α-D-erythro-pentofuranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801267437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: How does the presence of the 2'-hydroxyl group influence the conformational preferences of ribofuranose rings?
A1: While the provided research doesn't directly investigate methyl 2-deoxy-α-D-ribofuranoside, it examines the conformational characteristics of methyl β-d-ribofuranoside and its 2-deoxy counterpart. The research utilizes NMR spectroscopy and computational analysis to demonstrate that the absence of the 2'-hydroxyl group in 2-deoxy-β-d-ribofuranose leads to significant differences in the preferred conformations compared to β-d-ribofuranose. [] This difference arises from the altered steric interactions and hydrogen bonding patterns in the absence of the 2'-hydroxyl group.
Q2: What are the key spectroscopic techniques used to study the conformation of methyl 2-deoxy-β-d-ribofuranoside?
A2: The research primarily employs Nuclear Magnetic Resonance (NMR) spectroscopy to investigate the conformation of methyl 2-deoxy-β-d-ribofuranoside. Specifically, the researchers utilize 1D and 2D NMR experiments to determine a comprehensive set of ¹³C-¹H and ¹³C-¹³C spin-coupling constants. [] These coupling constants provide valuable information about the dihedral angles between atoms in the molecule, which in turn, can be correlated to the conformational preferences of the ribofuranose ring.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![4-tert-butyl-N-[6-[2-[6-[(4-tert-butylphenyl)sulfonylamino]-5-(2-methoxyphenoxy)-2-pyrimidin-2-ylpyrimidin-4-yl]oxyethoxy]-5-(2-methoxyphenoxy)-2-pyrimidin-2-ylpyrimidin-4-yl]benzenesulfonamide](/img/structure/B601009.png)
![2-[3-(1-Cyano-1-methylethyl)-5-(hydroxymethyl)phenyl]-2-methylpropanenitrile](/img/structure/B601011.png)

![2-[3-(2-Cyanopropan-2-yl)-2,4-dimethyl-5-(1,2,4-triazol-1-ylmethyl)phenyl]acetic acid](/img/structure/B601013.png)
